molecular formula C8H10Cl2N2O B15334425 5-Chloro-2-methoxybenzamidine hydrochloride

5-Chloro-2-methoxybenzamidine hydrochloride

Cat. No.: B15334425
M. Wt: 221.08 g/mol
InChI Key: XBRYMHYDZCUVRZ-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxybenzimidamide Hydrochloride is an organic compound with the molecular formula C8H10ClN2O It is a derivative of benzimidamide, characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 2nd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxybenzimidamide Hydrochloride typically involves the following steps:

    Nitration and Reduction: The starting material, 5-chloro-2-methoxyaniline, undergoes nitration to form 5-chloro-2-methoxy-4-nitroaniline. This intermediate is then reduced to 5-chloro-2-methoxy-4-aminobenzene.

    Amidation: The aminobenzene derivative is then reacted with formamide under acidic conditions to yield 5-chloro-2-methoxybenzimidamide.

    Hydrochloride Formation: Finally, the benzimidamide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of 5-Chloro-2-methoxybenzimidamide Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxybenzimidamide Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or sulfoxide derivatives, and reduced to form amine derivatives.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of 5-substituted-2-methoxybenzimidamides.

    Oxidation: Formation of 5-chloro-2-methoxy-4-nitrobenzimidamide.

    Reduction: Formation of 5-chloro-2-methoxy-4-aminobenzimidamide.

    Hydrolysis: Formation of 5-chloro-2-methoxybenzoic acid and ammonia.

Scientific Research Applications

5-Chloro-2-methoxybenzimidamide Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxybenzimidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxybenzamide: Similar structure but lacks the amidine group.

    5-Chloro-2-methoxybenzonitrile: Contains a nitrile group instead of the amidine group.

    5-Chloro-2-methoxybenzoic acid: Contains a carboxylic acid group instead of the amidine group.

Uniqueness

5-Chloro-2-methoxybenzimidamide Hydrochloride is unique due to the presence of both the chlorine and methoxy groups on the benzene ring, combined with the amidine functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.08 g/mol

IUPAC Name

5-chloro-2-methoxybenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H9ClN2O.ClH/c1-12-7-3-2-5(9)4-6(7)8(10)11;/h2-4H,1H3,(H3,10,11);1H

InChI Key

XBRYMHYDZCUVRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=N)N.Cl

Origin of Product

United States

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